REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([CH:9]([OH:10])[c:11]2[c:12]([O:17][CH3:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:7][cH:8]1.[Cl:30][CH2:31][Cl:32].[Na+:23].[Na+:24].[Na+:29].[O-:25][C:26]([OH:27])=[O:28].[S:19]([O-:20])([O-:21])=[O:22]>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([C:9](=[O:10])[c:11]2[c:12]([O:17][CH3:18])[cH:13][cH:14][cH:15][cH:16]2)[cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(C(O)c2ccccc2OC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S([O-])[O-]
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Name
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Type
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product
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Smiles
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COc1ccc(C(=O)c2ccccc2OC)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |